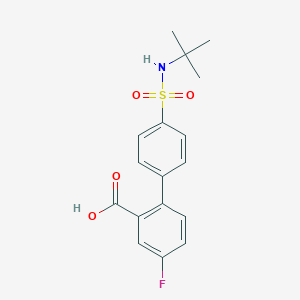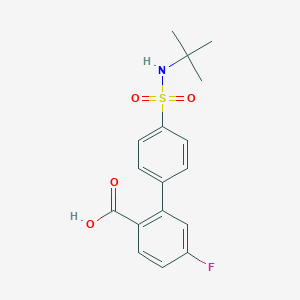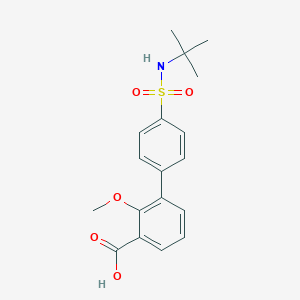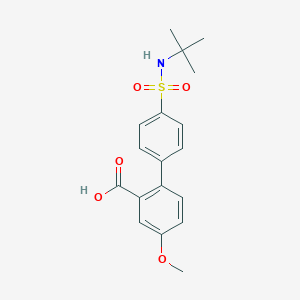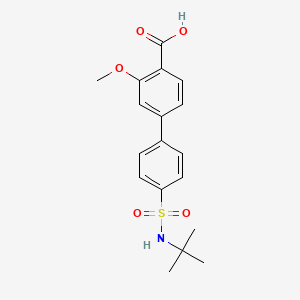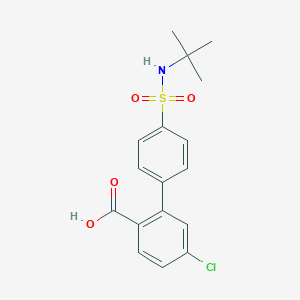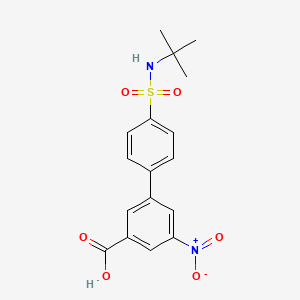
3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid (3-t-BuS-5-NBP) is an organic compound that falls under the category of nitrobenzoic acid derivatives and is widely used in scientific research. It is a highly reactive compound that is used to synthesize various other compounds and has a wide range of applications in research.
Scientific Research Applications
3-t-BuS-5-NBP is a versatile compound that has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various other compounds, such as 4-t-Butylsulfamoylphenyl-5-nitrobenzoates, which are used as inhibitors of enzymes. It is also used as a starting material for the synthesis of other nitrobenzoic acid derivatives with potential therapeutic applications. Furthermore, 3-t-BuS-5-NBP has been used in the synthesis of various heterocyclic compounds and as a catalyst in organic reactions.
Mechanism of Action
The exact mechanism of action of 3-t-BuS-5-NBP is not fully understood, but it is believed to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its activity. It is also believed to act as an antioxidant, scavenging reactive oxygen species and preventing oxidative damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-t-BuS-5-NBP are not fully understood, but it is believed to have anti-inflammatory, anti-oxidant, and anti-microbial properties. It has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of pro-inflammatory mediators. It has also been shown to scavenge reactive oxygen species and prevent oxidative damage.
Advantages and Limitations for Lab Experiments
3-t-BuS-5-NBP has several advantages for use in laboratory experiments. It is a highly reactive compound that can be easily synthesized in a two-step process. It is also relatively inexpensive and readily available. However, it has some limitations, such as its low solubility in water and its tendency to form insoluble salts with some metals.
Future Directions
There are several potential future directions for 3-t-BuS-5-NBP research. For example, further research could be conducted to determine its exact mechanism of action and its potential therapeutic applications. Additionally, research could be conducted on its potential use as a catalyst in organic reactions and its potential to form stable complexes with other compounds. Finally, research could be conducted to determine its potential toxicity and its potential to interact with other drugs or compounds.
Synthesis Methods
3-t-BuS-5-NBP can be synthesized in a two-step process. The first step involves the reaction of 4-t-Butylsulfamoylphenol with nitrobenzene in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction yields 3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzene, which is then oxidized with aqueous hydrogen peroxide to form 3-(4-t-Butylsulfamoylphenyl)-5-nitrobenzoic acid.
properties
IUPAC Name |
3-[4-(tert-butylsulfamoyl)phenyl]-5-nitrobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6S/c1-17(2,3)18-26(24,25)15-6-4-11(5-7-15)12-8-13(16(20)21)10-14(9-12)19(22)23/h4-10,18H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKBOZMLMIYFGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-T-Butylsulfamoylphenyl)-5-nitrobenzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



